2-(4-bromo-2-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide
Overview
Description
2-(4-bromo-2-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides This compound features a complex structure with multiple functional groups, including bromine, chlorine, nitro, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-bromo-2-chlorophenol with an appropriate acylating agent to form the phenoxy intermediate.
Nitration: The phenoxy intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Acetamide Formation: The final step involves the reaction of the nitrated intermediate with 2-methyl-5-nitroaniline under suitable conditions to form the desired acetamide compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with different substituents replacing the bromine or chlorine atoms.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple functional groups allows for diverse interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
2-(4-bromo-2-chlorophenoxy)-N-(2-methylphenyl)acetamide: Lacks the nitro group, which may result in different chemical and biological properties.
2-(4-bromo-2-chlorophenoxy)-N-(2-nitrophenyl)acetamide: Lacks the methyl group, potentially affecting its reactivity and interactions.
2-(4-bromo-2-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)ethanamide: Similar structure but with an ethanamide group instead of acetamide, which may influence its properties.
Uniqueness
The unique combination of bromine, chlorine, nitro, and phenoxy groups in 2-(4-bromo-2-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClN2O4/c1-9-2-4-11(19(21)22)7-13(9)18-15(20)8-23-14-5-3-10(16)6-12(14)17/h2-7H,8H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJAYPXZFFRLRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)COC2=C(C=C(C=C2)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.